Cas no 313372-08-6 (4-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide)
4-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide Chemical and Physical Properties
Names and Identifiers
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- 4-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide
- CHEMBL2205745
- 4-CHLORO-N-(6-CHLORO-13-BENZOTHIAZOL-2-YL)BENZAMIDE
- 4-chloro-N-(6-chlorobenzo[d]thiazol-2-yl)benzamide
- Z27366875
- NSC-754658
- Oprea1_788660
- NSC754658
- F0298-0010
- AKOS000934025
- Oprea1_075468
- 313372-08-6
-
- Inchi: 1S/C14H8Cl2N2OS/c15-9-3-1-8(2-4-9)13(19)18-14-17-11-6-5-10(16)7-12(11)20-14/h1-7H,(H,17,18,19)
- InChI Key: UNADPWLMHDXFRX-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)SC(=N2)NC(C1C=CC(=CC=1)Cl)=O
Computed Properties
- Exact Mass: 321.9734394g/mol
- Monoisotopic Mass: 321.9734394g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 363
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 70.2Ų
4-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0298-0010-2μmol |
4-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide |
313372-08-6 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
| Life Chemicals | F0298-0010-5μmol |
4-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide |
313372-08-6 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
| Life Chemicals | F0298-0010-10μmol |
4-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide |
313372-08-6 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
| Life Chemicals | F0298-0010-20μmol |
4-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide |
313372-08-6 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
| Life Chemicals | F0298-0010-1mg |
4-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide |
313372-08-6 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
| Life Chemicals | F0298-0010-2mg |
4-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide |
313372-08-6 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
| Life Chemicals | F0298-0010-3mg |
4-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide |
313372-08-6 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
| Life Chemicals | F0298-0010-4mg |
4-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide |
313372-08-6 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
| Life Chemicals | F0298-0010-5mg |
4-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide |
313372-08-6 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
| Life Chemicals | F0298-0010-10mg |
4-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide |
313372-08-6 | 90%+ | 10mg |
$79.0 | 2023-07-28 |
4-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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3. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Hui Liu,Deyong Su,Guolin Cheng,Jimin Xu,Xinyan Wang,Yuefei Hu Org. Biomol. Chem., 2010,8, 1899-1904
Additional information on 4-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide
Introduction to 4-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide (CAS No. 313372-08-6)
4-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide (CAS No. 313372-08-6) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its chlorinated benzamide and benzothiazole moieties, represents a promising scaffold for the development of novel bioactive molecules. The structural features of this molecule, particularly the presence of two chlorine atoms at specific positions, contribute to its unique reactivity and potential therapeutic applications.
The benzothiazole ring system is a well-documented pharmacophore in drug discovery, known for its role in various biological processes and its ability to interact with multiple targets. In particular, 6-chloro-1,3-benzothiazol-2-yl substituents enhance the compound's lipophilicity and binding affinity, making it an attractive candidate for further investigation. The benzamide moiety further extends the compound's pharmacological potential by enabling hydrogen bonding interactions with biological receptors.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies suggest that 4-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide may exhibit inhibitory activity against certain enzymes and receptors implicated in inflammatory and infectious diseases. The chlorine atoms at the 4th and 6th positions of the benzothiazole ring are particularly crucial for stabilizing the transition state during enzyme-substrate interactions.
In vitro studies have demonstrated that this compound exhibits moderate to high affinity for several target proteins, including those involved in cell signaling pathways. The presence of both chloro substituents enhances its ability to penetrate biological membranes, thereby improving bioavailability. Additionally, the benzamide group provides a site for further chemical modification, allowing for the synthesis of derivatives with enhanced pharmacological properties.
The synthesis of 4-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide involves multi-step organic reactions, including nucleophilic substitution and condensation processes. The use of chlorinated precursors ensures the incorporation of chlorine atoms at the desired positions, which is critical for maintaining the compound's biological activity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity.
Current research is focused on exploring the therapeutic potential of this compound in preclinical models. Initial findings indicate that it may possess anti-inflammatory and antiviral properties, making it a candidate for treating conditions such as rheumatoid arthritis and viral infections. The combination of structural features from both the benzothiazole and benzamide moieties suggests broad applicability across multiple therapeutic areas.
The chemical stability of 4-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide under various conditions has been thoroughly evaluated. Studies have shown that it remains stable under ambient temperatures but may degrade under extreme pH conditions or prolonged exposure to light. This information is crucial for optimizing storage conditions and ensuring long-term efficacy in pharmaceutical formulations.
Regulatory considerations play a significant role in the development of new chemical entities like 4-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide. Compliance with Good Manufacturing Practices (GMP) is essential to ensure consistency and quality in production. Additionally, toxicological studies are being conducted to assess potential side effects and establish safe dosage ranges.
The future prospects of this compound are promising, with ongoing research aimed at identifying new applications and optimizing its pharmacokinetic profile. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate its translation from laboratory research to clinical use. The integration of machine learning algorithms in drug discovery has also shown potential in predicting novel bioactivities of such compounds.
In conclusion,4-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide (CAS No. 313372-08-6) represents a significant advancement in medicinal chemistry due to its unique structural features and potential therapeutic applications. Its synthesis, characterization, and ongoing research underscore its importance as a lead compound for further development in drug discovery.
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